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Abstract
T2384 is a synthetic, non-thiazolidinedione (TZD) small molecule that has been identified as a

potent and selective partial agonist of the peroxisome proliferator-activated receptor gamma

(PPARγ). As a nuclear receptor, PPARγ is a key regulator of adipogenesis, glucose

homeostasis, and inflammation, making it a significant therapeutic target for type 2 diabetes.

T2384 exhibits unique binding properties and a distinct pharmacological profile compared to full

PPARγ agonists, suggesting its potential as an insulin-sensitizing agent with an improved side-

effect profile. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical and biological properties, mechanism of action, and key

experimental data related to T2384.

Chemical Structure and Properties
T2384, with the chemical name 2-Chloro-N-[3-chloro-4-[(5-chloro-2-

benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-benzenesulfonamide, possesses a complex

aromatic structure. Its key physicochemical and identifying properties are summarized in the

table below.
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Property Value

IUPAC Name

2-Chloro-N-[3-chloro-4-[(5-chloro-2-

benzothiazolyl)thio]phenyl]-4-(trifluoromethyl)-

benzenesulfonamide

CAS Number 315222-83-4

Molecular Formula C₂₀H₁₀Cl₃F₃N₂O₂S₃

Molecular Weight 569.83 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

SMILES

C1=CC(=C(C=C1S(=O)

(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=C(

C=C4)Cl)Cl)Cl)C(F)(F)F

InChI Key BYUHFXVHEGWPSE-UHFFFAOYSA-N

Biological Activity and Quantitative Data
T2384 has been characterized as a partial agonist of PPARγ, demonstrating a distinct profile of

gene expression and cellular effects compared to full agonists like thiazolidinediones (TZDs).

In Vitro Activity
Parameter Value Assay Type Reference

EC₅₀ (PPARγ) 0.56 µM
Cell-based co-

transfection assay
[1]

Maximal Activation
~25% (relative to

Rosiglitazone)

Cell-based co-

transfection assay
[1]

In Vivo Efficacy in a Diabetic Mouse Model (KKAy mice)
[2]
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Parameter
T2384 (30
mg/kg)

T2384 (100
mg/kg)

Rosiglitazone
(10 mg/kg)

Vehicle
Control

Fasting Plasma

Glucose
Reduced

Significantly

Reduced

Significantly

Reduced
No change

Plasma Insulin Reduced
Significantly

Reduced

Significantly

Reduced
No change

Body Weight

Gain

No significant

change

No significant

change
Increased No change

Food

Consumption

No significant

change

No significant

change

No significant

change
No change

Mechanism of Action: Partial Agonism of PPARγ
T2384's partial agonism is attributed to its unique binding mode within the PPARγ ligand-

binding domain (LBD). Unlike full agonists that stabilize a conformation of the activation

function-2 (AF-2) helix required for robust coactivator recruitment, T2384 induces a distinct

conformational change. This results in a differential recruitment of coactivator and corepressor

proteins to the PPARγ transcriptional complex.

This selective modulation of co-regulator interaction leads to a specific pattern of target gene

transcription. T2384 effectively activates genes involved in insulin sensitization while having a

lesser effect on genes responsible for adipogenesis and some of the adverse effects

associated with full PPARγ agonists.
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Caption: T2384 binds to the PPARγ-RXR heterodimer, inducing a unique conformation that

leads to differential co-regulator recruitment and selective gene transcription.

Experimental Protocols
The following are generalized protocols for key assays used to characterize T2384, based on

standard methodologies in the field. For specific details, refer to the primary literature.

PPARγ Co-transfection Assay (Cell-based)
Objective: To determine the functional potency (EC₅₀) and efficacy (maximal activation) of

T2384 as a PPARγ agonist.

Methodology:

Cell Culture: HEK293T or a similar cell line is cultured in appropriate media.

Transfection: Cells are transiently transfected with three plasmids:
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An expression vector for the Gal4 DNA-binding domain fused to the PPARγ ligand-binding

domain (Gal4-PPARγ-LBD).

A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream

activation sequence (UAS-Luc).

A control plasmid expressing β-galactosidase for normalization of transfection efficiency.

Compound Treatment: Following transfection, cells are treated with a range of

concentrations of T2384, a positive control (e.g., Rosiglitazone), and a vehicle control

(DMSO).

Lysis and Reporter Assay: After an incubation period (typically 24 hours), cells are lysed, and

luciferase and β-galactosidase activities are measured using appropriate assay kits.

Data Analysis: Luciferase activity is normalized to β-galactosidase activity. The dose-

response curve is plotted, and the EC₅₀ and maximal activation are calculated using non-

linear regression analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1682870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: HEK293T Cell Culture
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Caption: Workflow for the PPARγ co-transfection assay to determine the functional activity of

T2384.

In Vivo Antidiabetic Efficacy Study
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Objective: To evaluate the antidiabetic effects of T2384 in a relevant animal model of type 2

diabetes.

Methodology:

Animal Model: Male KKAy mice, a model of genetic obesity and type 2 diabetes, are used.

Acclimatization and Grouping: Animals are acclimatized and then randomly assigned to

treatment groups (e.g., vehicle control, T2384 low dose, T2384 high dose, positive control

like Rosiglitazone).

Compound Administration: T2384 and control compounds are administered orally, typically

mixed with the diet, for a specified period (e.g., 4 days).

Monitoring: Body weight and food consumption are monitored daily.

Biochemical Analysis: At the end of the treatment period, blood samples are collected after

fasting. Plasma glucose and insulin levels are measured using standard biochemical assays.

Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the effects of

different treatments on the measured parameters.

Summary and Future Directions
T2384 represents a promising lead compound in the development of a new generation of

insulin sensitizers. Its partial PPARγ agonism allows for the separation of the beneficial effects

on glucose metabolism from the undesirable side effects associated with full agonists. The

unique chemical scaffold of T2384 provides a valuable starting point for further medicinal

chemistry efforts to optimize its pharmacological properties. Future research should focus on

detailed pharmacokinetic and pharmacodynamic studies, long-term efficacy and safety

evaluations, and the elucidation of the precise molecular interactions that govern its partial

agonist activity. These endeavors will be crucial in translating the potential of T2384 into a

clinically viable therapeutic for type 2 diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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